Benzyl(triethyl)azanium;chloride;hydrate

Catalog No.
S3538259
CAS No.
207124-62-7
M.F
C13H24ClNO
M. Wt
245.79 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzyl(triethyl)azanium;chloride;hydrate

CAS Number

207124-62-7

Product Name

Benzyl(triethyl)azanium;chloride;hydrate

IUPAC Name

benzyl(triethyl)azanium;chloride;hydrate

Molecular Formula

C13H24ClNO

Molecular Weight

245.79 g/mol

InChI

InChI=1S/C13H22N.ClH.H2O/c1-4-14(5-2,6-3)12-13-10-8-7-9-11-13;;/h7-11H,4-6,12H2,1-3H3;1H;1H2/q+1;;/p-1

InChI Key

RSSXVMKLXXFFDT-UHFFFAOYSA-M

SMILES

CC[N+](CC)(CC)CC1=CC=CC=C1.O.[Cl-]

Canonical SMILES

CC[N+](CC)(CC)CC1=CC=CC=C1.O.[Cl-]

The exact mass of the compound Benzyl(triethyl)azanium;chloride;hydrate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Benzyl(triethyl)azanium;chloride;hydrate, also known as benzyltriethylammonium chloride, is a quaternary ammonium salt with the molecular formula C13H24ClNC_{13}H_{24}ClN and a molecular weight of approximately 227.78 g/mol. This compound appears as a white to beige crystalline powder and is highly soluble in water (up to 700 g/L at 20°C) as well as in various organic solvents like methanol, ethanol, and acetone . It is primarily used as a phase-transfer catalyst in organic synthesis, facilitating reactions between immiscible phases .

, notably in phase-transfer catalysis. It aids in the polycondensation of various monomers under biphasic conditions, enhancing the formation of high molecular weight polymers . The compound can also engage in nucleophilic substitution reactions, where the triethylammonium group can be replaced by other nucleophiles under suitable conditions.

Example Reaction

A typical reaction involves mixing benzyl chloride with triethylamine to yield benzyltriethylammonium chloride:

text
C6H5CH2Cl + (C2H5)3N → C6H5CH2N(C2H5)3Cl

This reaction typically occurs under mild heating conditions.

Benzyl(triethyl)azanium;chloride exhibits biological activity primarily as a surfactant and biocide. Similar to other quaternary ammonium compounds, it possesses antimicrobial properties, making it effective against a range of bacteria and fungi. It is often utilized in disinfectants and antiseptics due to its ability to disrupt microbial cell membranes .

The synthesis of benzyl(triethyl)azanium;chloride commonly involves the reaction of benzyl chloride with triethylamine. The process can be summarized as follows:

  • Reagents: Benzyl chloride and triethylamine.
  • Conditions: The reaction typically occurs at room temperature or slightly elevated temperatures (around 120°C).
  • Procedure:
    • Mix benzyl chloride with triethylamine.
    • Stir the mixture for a specified duration.
    • Isolate the product through filtration and crystallization from suitable solvents such as methanol or chloroform .

Benzyl(triethyl)azanium;chloride has several applications:

  • Phase-Transfer Catalyst: Widely used in organic synthesis to facilitate reactions between polar and non-polar phases.
  • Biocide: Employed in disinfectants for its antimicrobial properties.
  • Antistatic Agent: Utilized in formulations to reduce static electricity in various products .

Interaction studies involving benzyl(triethyl)azanium;chloride have shown that it can enhance the solubility of various compounds in biphasic systems. Its role as a phase-transfer catalyst allows for improved reaction kinetics and yields in organic syntheses. Additionally, its biological interactions indicate potential cytotoxicity at higher concentrations, necessitating careful handling and application .

Benzyl(triethyl)azanium;chloride shares similarities with other quaternary ammonium compounds but has unique characteristics that distinguish it. Below is a comparison with similar compounds:

Compound NameStructure TypeMain UsesUnique Features
Benzalkonium ChlorideQuaternary AmmoniumBiocide, surfactantBroader spectrum of antimicrobial activity
Cetyltrimethylammonium BromideQuaternary AmmoniumAntiseptic, surfactantLong-chain alkyl group enhances surface activity
Tetrabutylammonium BromideQuaternary AmmoniumPhase-transfer catalystLarger alkyl groups provide different solubility properties
Benzyltriethylammonium ChlorideQuaternary AmmoniumPhase-transfer catalystHigh solubility in water and various organic solvents

Benzyl(triethyl)azanium;chloride is particularly noted for its effectiveness as a phase-transfer catalyst due to its favorable solubility characteristics compared to other similar compounds.

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Last modified: 07-26-2023

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